molecular formula C13H20Cl2N2O B2972680 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine dihydrochloride CAS No. 1052545-84-2

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine dihydrochloride

Cat. No. B2972680
CAS RN: 1052545-84-2
M. Wt: 291.22
InChI Key: NBZPWLXJYLXVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine dihydrochloride, commonly known as DBMPP, is a chemical compound that has been extensively researched for its potential use in scientific applications. DBMPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a potentially valuable tool for researchers in a range of fields.

Mechanism of Action

The exact mechanism of action of DBMPP is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors and ion channels. It has been shown to affect the activity of receptors for serotonin, dopamine, and other neurotransmitters, as well as ion channels involved in the regulation of calcium and potassium ions.
Biochemical and Physiological Effects:
DBMPP has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the activation of certain signaling pathways. It has also been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters and other signaling molecules.

Advantages and Limitations for Lab Experiments

One advantage of using DBMPP in lab experiments is its relatively high potency and selectivity for certain receptors and ion channels, which can allow for more precise and targeted investigations of specific signaling pathways. However, its effects can also be complex and multifaceted, and the interpretation of experimental results can be challenging. Additionally, the synthesis and purification of DBMPP can be time-consuming and expensive, limiting its availability for some researchers.

Future Directions

There are many potential future directions for research involving DBMPP, including investigations of its effects on specific signaling pathways and cellular processes, as well as studies of its potential therapeutic applications. Some researchers are also exploring the use of DBMPP as a tool for drug discovery and development, as its unique properties may make it a valuable starting point for the development of new drugs with diverse mechanisms of action.

Synthesis Methods

DBMPP can be synthesized using a variety of methods, including the reaction of piperazine with 2,3-dihydrobenzofuran-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of different reagents and catalysts, and the choice of method can depend on the desired purity and yield of the final product.

Scientific Research Applications

DBMPP has been used in a variety of scientific research applications, including as a tool for studying the effects of neurotransmitters and other signaling molecules on cellular processes. It has also been used in studies of the mechanisms of drug action, as well as in investigations of the role of specific receptors and ion channels in various physiological processes.

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c1-2-13-12(3-8-16-13)9-11(1)10-15-6-4-14-5-7-15;;/h1-2,9,14H,3-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZPWLXJYLXVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine dihydrochloride

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